4'-Methyl-4'-thiothymidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
152594-60-0 |
|---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methylthiolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O4S/c1-6-4-13(10(17)12-9(6)16)8-3-7(15)11(2,5-14)18-8/h4,7-8,14-15H,3,5H2,1-2H3,(H,12,16,17)/t7-,8+,11+/m0/s1 |
InChI Key |
CWWKIGPGXZODQG-VAOFZXAKSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(S2)(C)CO)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@](S2)(C)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(S2)(C)CO)O |
Synonyms |
2'-deoxy-4'-methyl-4'-thiothymidine 4'-methyl-4'-thiothymidine |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 4 Thiothymidine and Its Derivatives
Strategies for 4'-Thiothymidine (B166157) Core Synthesis
The construction of the 4'-thiothymidine core structure involves several key chemical transformations. The primary challenges lie in the stereoselective formation of the glycosidic bond and the introduction of the sulfur atom into the sugar moiety. Various synthetic strategies have been developed to address these challenges, including palladium-mediated cross-coupling reactions, nucleophilic substitution, and electrophilic glycosidation.
Palladium-Mediated Stille Cross-Coupling Reactions in Thiothymidine Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds in organic synthesis. nih.gov The Stille reaction, which involves the coupling of an organostannane with an organic halide or triflate, has been effectively utilized in the synthesis and modification of nucleosides. libretexts.orgwikipedia.org
While direct Stille coupling to form the core 4'-thiothymidine structure is less common, this methodology is crucial for the synthesis of derivatives, particularly for introducing the methyl group at the 5-position of the pyrimidine (B1678525) ring. For instance, in the synthesis of 4'-[methyl-¹¹C]-thiothymidine, a palladium-promoted Stille cross-coupling reaction is employed to couple [¹¹C]methyl iodide with a 5-stannyl-4'-thio-2'-deoxyuridine precursor. nih.govnih.gov This reaction is typically catalyzed by a palladium(0) complex, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the presence of a phosphine (B1218219) ligand like tri(o-tolyl)phosphine (P(o-tolyl)₃). nih.gov
The general mechanism of the Stille coupling involves a catalytic cycle that includes oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The efficiency of the Stille coupling can be influenced by various factors, including the choice of catalyst, ligand, solvent, and temperature. organic-chemistry.org
Nucleophilic Substitution Approaches for 4'-Position Derivatization
Nucleophilic substitution reactions are a fundamental strategy for introducing heteroatoms, such as sulfur, into a molecule. In the context of 4'-thiothymidine synthesis, nucleophilic substitution is often employed to construct the 4-thiosugar intermediate. A common approach involves the displacement of a leaving group at the C4' position of a sugar precursor with a sulfur nucleophile.
For example, a de novo synthesis of 4'-thionucleosides can involve a double displacement reaction using sodium hydrosulfide (B80085) (NaSH). nih.gov This method highlights the utility of nucleophilic substitution in forming the key carbon-sulfur bond within the sugar ring. The scalability of such processes is a significant advantage for producing larger quantities of 4'-thionucleosides. nih.gov Another approach involves the intramolecular nucleophilic attack of a sulfur-containing functional group to form the thiocyclopentane ring.
The choice of the sulfur nucleophile and the leaving group are critical for the success of these reactions. Thioacetate is another commonly used sulfur source, which, after substitution, can be hydrolyzed to the corresponding thiol. The stereochemistry of the substitution reaction is also a crucial consideration, as it determines the final configuration of the sugar ring.
Electrophilic Glycosidation for Thionucleoside Generation
Electrophilic glycosidation is a key method for the stereoselective synthesis of nucleosides, involving the formation of the N-glycosidic bond between a nucleobase and a sugar derivative. wikipedia.org In the synthesis of 4'-thionucleosides, this approach utilizes a 4-thiofuranoid glycal as the glycosyl donor. nih.govacs.org
The process typically involves the activation of the 4-thiofuranoid glycal with an electrophile, such as N-iodosuccinimide (NIS) or phenylselenyl chloride (PhSeCl), in the presence of a silylated nucleobase like thymine. nih.govtandfonline.com This reaction proceeds through an electrophilic addition to the double bond of the glycal, leading to the formation of a reactive intermediate that is then attacked by the nucleobase. acs.org
| Glycosyl Donor | Electrophile | Nucleobase | Stereoselectivity |
| 3,5-O-(di-tert-butylsilylene)-4-thiofuranoid glycal | NIS | Silylated Thymine | Exclusive β-anomer |
| 3,5-O-(di-tert-butylsilylene)-4-thiofuranoid glycal | PhSeCl | Silylated Uracil | Exclusive β-anomer |
| 3,5-O-(tetraisopropyldisiloxane-1,3-diyl)-4-thioglycal | NIS | Silylated Cytosine | Mixture of anomers |
Radiosynthesis of Carbon-11 (B1219553) Labeled 4'-[methyl-¹¹C]-thiothymidine ([¹¹C]-4DST)
The development of radiolabeled probes for positron emission tomography (PET) is crucial for non-invasive imaging of biological processes in vivo. researchgate.net 4'-[methyl-¹¹C]-thiothymidine ([¹¹C]-4DST) is a PET tracer designed to measure DNA synthesis rates in living organisms. nih.gov The radiosynthesis of [¹¹C]-4DST involves the rapid and efficient incorporation of the short-lived carbon-11 isotope (t₁/₂ ≈ 20.4 min) into the 4'-thiothymidine scaffold.
Precursor Selection and Optimization in ¹¹C-Labeling
The radiosynthesis of [¹¹C]-4DST is achieved through a palladium-mediated Stille cross-coupling reaction between [¹¹C]methyl iodide ([¹¹C]CH₃I) and a suitable precursor. nih.govnih.gov The selection and optimization of this precursor are critical for achieving high radiochemical yields and specific activities.
The most commonly used precursors are 5-stannyl derivatives of 4'-thio-2'-deoxyuridine. nih.gov Both 5-trimethylstannyl-4'-thio-2'-deoxyuridine and 5-tributylstannyl-4'-thio-2'-deoxyuridine have been successfully employed. nih.gov The choice between the trimethylstannyl and tributylstannyl precursor can impact the reaction kinetics and the specific activity of the final product. nih.gov
Optimization of the reaction conditions is also essential. This includes the molar ratio of the precursor to the palladium catalyst and ligand, the reaction temperature, and the reaction time. nih.govrsc.org For instance, initial synthesis conditions using a high temperature (130 °C) resulted in modest yields, while further optimization, including the use of copper(I) co-catalysts, allowed for lower reaction temperatures and significantly improved yields. rsc.org
Radiochemical Yield and Purity Considerations
The radiochemical yield (RCY) and radiochemical purity (RCP) are key parameters for evaluating the success of a radiosynthesis. The RCY is the percentage of the initial radioactivity that is incorporated into the desired product, corrected for radioactive decay. The RCP is the percentage of the total radioactivity in the final product that is in the desired chemical form.
The radiosynthesis of [¹¹C]-4DST has been shown to produce the tracer with high radiochemical purity, typically greater than 99%. nih.gov The decay-corrected radiochemical yields can vary depending on the precursor and reaction conditions used. nih.gov For example, using the 5-trimethylstannyl precursor, a decay-corrected RCY of 18.9% (based on [¹¹C]CO₂) has been reported, while the 5-tributylstannyl precursor yielded 14.5%. nih.gov However, the specific activity, a measure of the radioactivity per unit mass of the compound, was found to be higher when using the tributylstannyl precursor (121 GBq/µmol) compared to the trimethylstannyl precursor (47 GBq/µmol). nih.gov
The total synthesis time is also a critical factor due to the short half-life of carbon-11. Automated synthesis modules are often employed to ensure rapid and reproducible production of [¹¹C]-4DST, with total synthesis times typically around 30 minutes. nih.gov
| Precursor | Decay-Corrected Radiochemical Yield (%) | Specific Activity (GBq/µmol) | Radiochemical Purity (%) |
| 5-trimethylstannyl-4'-thio-2'-deoxyuridine | 18.9 | 47 | >99 |
| 5-tributylstannyl-4'-thio-2'-deoxyuridine | 14.5 | 121 | >99 |
Incorporation of 4'-Thiothymidine into Oligonucleotides
The integration of modified nucleosides like 4'-thiothymidine into synthetic oligonucleotides is a key technique for studying nucleic acid structure and function. This process primarily relies on automated solid-phase synthesis, which has been adapted to accommodate the unique chemical properties of the thiocarbonyl group in 4'-thiothymidine.
Phosphoramidite (B1245037) Methodologies for Modified Oligodeoxynucleotide Synthesis
The standard and most widely used method for the chemical synthesis of DNA, including sequences with modified bases, is phosphoramidite chemistry. mdpi.com This method allows for the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing oligonucleotide chain attached to a solid support. To incorporate 4'-thiothymidine into an oligodeoxynucleotide, a specific 4'-thiothymidine phosphoramidite monomer is required.
A significant consideration in the synthesis of this monomer is the protection of the reactive thiol group at the 4-position. oup.com The sulfur atom is susceptible to side reactions during the oligonucleotide synthesis cycle, particularly during the oxidation step. mdpi.com To prevent unwanted reactions and ensure efficient synthesis, various protecting groups have been employed.
One common strategy involves protecting the sulfur atom with an S-cyanoethyl group. oup.comglenresearch.com This protected 4-thiothymidine (B1630790) is then converted into a 3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, making it suitable for use in standard automated DNA synthesizers. Another approach utilizes an S-sulphenylmethyl (-SCH3) function as the protecting group, which can be removed post-synthesis using dithiothreitol. nih.govnih.gov An alternative protecting group that has been successfully used is the S-pivaloyloxymethyl group. oup.com
The general cycle for incorporating a 4'-thiothymidine phosphoramidite monomer into a growing DNA chain involves four main steps:
Detritylation: Removal of the 5'-O-dimethoxytrityl (DMT) group from the terminal nucleotide of the support-bound oligonucleotide.
Coupling: The 4'-thiothymidine phosphoramidite is activated (e.g., with tetrazole) and couples with the free 5'-hydroxyl group of the growing chain.
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
The following table summarizes different protecting groups used for 4'-thiothymidine in phosphoramidite synthesis.
| Protecting Group | Deprotection Agent | Reference |
| S-Cyanoethyl | 1.0M DBU, then 50mM NaSH in NH4OH | glenresearch.com |
| S-Sulphenylmethyl | Dithiothreitol (DTT) | nih.govnih.gov |
| S-Pivaloyloxymethyl | Concentrated ammonia | oup.com |
Challenges and Compatibility with Standard DNA Synthesis Conditions
While the phosphoramidite method allows for the incorporation of 4'-thiothymidine, several challenges and compatibility issues arise when using standard DNA synthesis conditions. The chemical reactivity of the thiocarbonyl group is a primary source of these difficulties. nih.govnih.gov
Deprotection and Desulfurization: A major challenge is the potential for degradation of the 4-thiocarbonyl group during the final deprotection step, which typically involves treatment with concentrated ammonium (B1175870) hydroxide (B78521). glenresearch.com The thione group can be susceptible to ammonolysis or other side reactions. To mitigate this, modified deprotection conditions are often required. For example, adding sodium hydrosulfide (NaSH) to the ammonium hydroxide solution helps to preserve the thiocarbonyl integrity. glenresearch.com
Oxidation Step: The standard oxidation step in oligonucleotide synthesis, often using an iodine solution, can lead to desulfurization of the 4'-thiothymidine base. mdpi.com Careful selection of the protecting group for the thiol function is crucial to prevent this side reaction. mdpi.com Using a 0.02 M Iodine solution for oxidation is a recommended condition for some protected 4-thio-dT phosphoramidites. glenresearch.com
Purity and Characterization: The presence of side-products from incomplete coupling or base modification necessitates rigorous purification of the final oligonucleotide. exactmer.com Techniques like HPLC are essential to isolate the desired full-length, modified oligonucleotide. oup.com The successful incorporation of 4'-thiothymidine can be confirmed by UV spectroscopy, as it introduces a characteristic absorbance peak at around 333-340 nm. oup.comnih.gov
The following table outlines some of the key challenges and the corresponding solutions or modified conditions employed during the synthesis of 4'-thiothymidine-containing oligonucleotides.
| Challenge | Standard Condition | Modified Approach/Solution | Reference |
| Lower Coupling Efficiency | Standard coupling time | Increase coupling time (e.g., 30-60 minutes) | oup.com |
| Thiol Group Reactivity | No protection for standard bases | Use of protecting groups (e.g., S-cyanoethyl, S-pivaloyloxymethyl) | oup.comglenresearch.comoup.com |
| Degradation during Deprotection | Concentrated ammonium hydroxide | Addition of 50mM NaSH to ammonium hydroxide; or use of DBU | glenresearch.comglenresearch.com |
| Desulfurization during Oxidation | Standard iodine oxidation | Use of specific protecting groups; controlled oxidation conditions | mdpi.com |
| Product Impurities | Standard purification | Rigorous HPLC purification is often necessary | oup.comexactmer.com |
These modifications to the standard DNA synthesis protocol are essential to successfully produce high-quality oligonucleotides containing 4'-thiothymidine for various applications in research and biotechnology. exactmer.com
Molecular and Biochemical Mechanisms of Action of 4 Methyl 4 Thiothymidine
Interference with Deoxyribonucleic Acid (DNA) Synthesis and Metabolism
Impact on DNA Duplex Stability and Integrity
The substitution of the 4'-oxygen with a sulfur atom in the deoxyribose ring of thymidine (B127349) to form 4'-thiothymidine (B166157) has been a subject of interest regarding its effects on the structural properties of DNA. Studies on oligonucleotides containing this modification have provided insights into its impact on the stability and integrity of the DNA double helix.
The table below summarizes the findings on the melting temperatures of DNA dodecamers containing 4'-thiothymidine (4ST) compared to unmodified DNA.
| Oligonucleotide Sequence | Modification | Melting Temperature (Tm) in °C |
|---|---|---|
| GACGATATCGTC | Unmodified (Thymidine) | 52.0 |
| GACGA(4ST)A(4ST)CGTC | 4'-thiothymidine (4ST) | 51.5 |
Data sourced from studies on the physical properties of modified oligonucleotides. nih.gov
Proposed Mechanisms for Cellular Efficacy
DNA Incorporation as a Basis for Biological Activity
A fundamental aspect of the biological activity of 4'-thiothymidine and its analogs is their ability to be metabolized within the cell and subsequently incorporated into nascent DNA strands during replication. medchemexpress.com The cellular efficacy of many nucleoside analogs relies on this incorporation, which turns the DNA itself into a carrier of the modified unit.
Studies have demonstrated that the 5'-triphosphate derivative of 4'-thiothymidine (4S-TTP) serves as an effective substrate for various DNA polymerases. For instance, it is recognized and incorporated by the Klenow fragment of E. coli DNA polymerase I and by HIV-1 reverse transcriptase. nih.gov The kinetic parameters for the incorporation of 4S-TTP are comparable to those of the natural thymidine triphosphate (TTP), with the kcat/Km values being within a similar order of magnitude. researchgate.netnih.gov This indicates that the cellular polymerase machinery can efficiently utilize the modified nucleotide.
The successful incorporation into DNA is a prerequisite for many of the compound's downstream effects. nih.gov Once integrated, the presence of the 4'-thio moiety can influence DNA-protein interactions and alter the substrate properties of the DNA for various enzymes. This incorporation has been leveraged for applications such as in vivo imaging of DNA synthesis using positron emission tomography (PET) with radiolabeled 4'-thiothymidine, which acts as a marker for cell proliferation. nih.gov
| Enzyme | Substrate | Incorporation Efficiency (Relative to Natural Substrate) |
|---|---|---|
| Klenow Fragment (E. coli DNA Pol I) | 4'-thiothymidine triphosphate (4S-TTP) | Comparable to TTP |
| HIV-1 Reverse Transcriptase | 4'-thiothymidine triphosphate (4S-TTP) | Comparable to TTP |
Data based on kinetic studies of DNA polymerase activity. researchgate.netnih.gov
Photochemical DNA Crosslinking Potential
4'-Thiothymidine is recognized for its utility in photocrosslinking and photoaffinity labeling experiments. glenresearch.com The presence of the thiocarbonyl group, which absorbs light at a longer wavelength than standard DNA bases, allows for specific photoactivation. Upon irradiation with UV light (typically around 340 nm), the 4'-thiothymidine residue can become excited and form covalent crosslinks with adjacent molecules, particularly neighboring bases within the DNA strand or interacting proteins. nih.gov
Theoretical studies have investigated the molecular-level mechanisms of the photoreactions involving 4'-thiothymidine. These studies suggest that upon photoexcitation, the molecule can undergo intersystem crossing to a reactive triplet state. nih.govrsc.org This excited state can then participate in reactions such as a [2+2] cycloaddition with an adjacent thymidine, leading to the formation of a thietane (B1214591) product. nih.govrsc.org This process creates a stable, covalent intrastrand crosslink.
This photo-crosslinking capability is a powerful tool for studying DNA-protein interactions, allowing researchers to "trap" and identify proteins that bind to specific DNA sequences. nih.gov By incorporating 4'-thiothymidine into an oligonucleotide probe, irradiating the sample, and analyzing the resulting covalently linked complexes, it is possible to map the binding sites of DNA-binding proteins with high precision. glenresearch.comnih.gov
Influence on DNA Methyltransferase-1 (DNMT1) Activity (referencing related analogs)
While direct studies on 4'-Methyl-4'-thiothymidine's effect on DNA Methyltransferase-1 (DNMT1) are limited, research on closely related 4'-thio analogs, such as 4'-thio-2'-deoxycytidine (T-dCyd), provides significant insight into the potential mechanism of action. nih.govnih.gov These analogs have been identified as potent agents that can lead to the depletion of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns after replication.
The proposed mechanism involves the incorporation of the 4'-thio analog into DNA. nih.gov Once present in the DNA, the modified nucleotide becomes a target for DNMT1. However, the presence of the 4'-sulfur atom appears to interfere with the normal catalytic process of the enzyme. nih.govoup.com Studies with the bacterial HhaI DNA methyltransferase showed that DNA containing 4'-thio-2'-deoxycytidine strongly inhibited methyl transfer. nih.govoup.com The modified DNA binds to the enzyme, but the subsequent steps leading to methylation are perturbed, resulting in a destabilized enzyme-DNA complex. nih.govoup.com
Biological Activities and Preclinical Efficacy of 4 Methyl 4 Thiothymidine Derivatives
Antiviral Research Applications
Activity against Herpesviruses (e.g., HSV-1, HSV-2, VZV, HCMV, EBV)
Derivatives of 4'-thiothymidine (B166157) have demonstrated notable activity against a range of human herpesviruses. One such derivative, 1'-methyl-substituted 4'-thiothymidine (KAY-2-41), has been shown to be a potent inhibitor of herpes simplex virus type 1 (HSV-1) in vitro. nih.gov Another analog, KAH-39-149, which is a 4'-azido analog of 4'-thiothymidine, also exhibits significant inhibitory activity against several herpesviruses, including HSV, varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). nih.gov
The parent compound, 4'-thiothymidine, is active against HSV-1, HSV-2, VZV, and human cytomegalovirus (HCMV). nih.gov Specifically, its 5-iodo derivative, 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU), has shown good activity against many herpesviruses. nih.gov The antiviral action of these compounds is dependent on the viral thymidine (B127349) kinase (TK). nih.gov For instance, the activity of 4'-thioIDU is contingent on the HSV TK homolog. nih.gov
The inhibitory effects of KAY-2-41 and KAH-39-149 were evaluated against various herpesviruses. KAH-39-149 was found to be significantly more potent against the VZV Oka strain than KAY-2-41. nih.gov However, neither compound showed antiviral activity against the two strains of HCMV tested. nih.gov
| Compound | Virus | EC₅₀ (µM) |
| 4'-thiothymidine | HSV-1 | 0.01 |
| HSV-2 | 0.04 | |
| VZV | 0.09 | |
| HCMV | 1 | |
| KAY-2-41 | VZV (Oka strain) | 37 |
| KAH-39-149 | VZV (Oka strain) | 0.4 |
EC₅₀ represents the concentration of the compound required to inhibit viral replication by 50%. Data sourced from reference nih.gov.
Efficacy against Orthopoxviruses (e.g., Vaccinia, Cowpox, Camelpox)
Several 4'-thionucleosides have been synthesized and assessed for their effectiveness against orthopoxviruses, such as vaccinia and cowpox viruses. nih.gov Among these, the 5-iodo analog, 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU), has been identified as a particularly potent and nontoxic inhibitor of orthopoxvirus replication both in cell culture and in animal models. nih.govresearchgate.net The antiviral activity of 4'-thioIDU against orthopoxviruses is significantly greater than its activity against herpesviruses. nih.gov
Research has indicated that 4'-thioIDU can inhibit viral DNA synthesis at concentrations below 1 microM. nih.gov Its efficacy is partially dependent on the viral thymidine kinase, as it only partially inhibits the replication of a recombinant vaccinia virus lacking this enzyme. nih.gov Importantly, 4'-thioIDU maintains its full activity against cidofovir- and ST-246-resistant mutants. nih.gov Animal studies have demonstrated that this compound can provide almost complete protection in mice infected with vaccinia or cowpox virus. nih.gov
Another derivative, 1'-methyl-substituted 4'-thiothymidine (KAY-2-41), has also been identified as a strong inhibitor of orthopoxviruses. nih.gov
Inhibitory Effects on Human Immunodeficiency Virus (HIV) Variants
Research into 4'-substituted 4'-thiothymidines has revealed potent inhibitory activity against HIV-1 and HIV-2. figshare.comnih.gov Specifically, 4'-azido (33), 4'-cyano (36), and 4'-ethynyl (37) derivatives have demonstrated significant anti-HIV activity. figshare.comnih.gov Notably, the 4'-cyano and 4'-ethynyl derivatives were also found to be effective against a lamivudine-resistant HIV variant (HIV-1M184V), showing similar potency to their activity against the wild-type HIV-1IIIB strain. figshare.comnih.gov
In a different study, 4'C-methylthymidine was shown to block DNA synthesis by wild-type HIV-1 reverse transcriptase (RT). nih.gov This compound acts as a temporal, rather than a spatial, blocker of DNA synthesis, causing a pause at the point of incorporation. nih.gov While the HIV-1 RT can eventually extend the primer, this pausing effect contributes to its antiviral activity. nih.gov These compounds are effective against many nucleoside reverse transcriptase inhibitor (NRTI)-resistant RT variants; however, the M184V mutant exhibits relative resistance. nih.gov The antiviral activity of these compounds against an HIV-1-based vector was dependent on the presence of herpes simplex virus thymidine kinase (HSV TK). nih.gov
Mechanisms of Viral Resistance to Thionucleosides
Viral resistance to nucleoside analogs, including thionucleosides, is a significant challenge in antiviral therapy. alliedacademies.org The primary mechanism of resistance is the accumulation of mutations in the viral genes that encode for the enzymes targeted by the antiviral drugs. alliedacademies.org
For thionucleosides that require phosphorylation by viral kinases to become active, mutations in the viral thymidine kinase (TK) gene are a common cause of resistance. nih.govnih.gov These mutations can lead to a loss of TK activity or alter the enzyme's substrate specificity, thereby preventing the activation of the drug. nih.govnih.gov For example, herpesviruses resistant to KAY-2-41 and KAH-39-149 have been found to harbor mutations in their viral TK. nih.gov
Another mechanism of resistance involves mutations in the viral DNA polymerase, the enzyme responsible for replicating the viral genome. nih.gov These mutations can alter the drug-binding site on the polymerase, reducing the drug's ability to inhibit the enzyme's function. alliedacademies.org This can prevent the incorporation of the activated nucleoside analog into the growing DNA chain. In some cases, mutations can enhance the polymerase's ability to remove an incorporated drug molecule, a process known as excision. nih.gov
Viruses with high mutation rates, such as RNA viruses like HIV, are particularly prone to developing drug resistance. alliedacademies.org The lack of proofreading mechanisms during replication leads to a higher frequency of mutations, some of which may confer resistance to antiviral agents. alliedacademies.org
Anticancer Research Applications
Inhibition of Cancer Cell Proliferation in vitro (e.g., human skin cancer cells, leukemia cells)
The thymidine analog 4'-thiothymidine (S4TdR) has been investigated for its potential as an anticancer agent, particularly in the context of photodynamic therapy. aacrjournals.orgnih.gov S4TdR acts as a photosensitizer for UVA radiation. aacrjournals.orgnih.gov When incorporated into the DNA of proliferating cells, subsequent exposure to a nonlethal dose of UVA can selectively kill these cells. aacrjournals.orgnih.gov
Studies have shown that this combination of nontoxic concentrations of S4TdR and nonlethal doses of UVA is effective in killing proliferating cultured skin cells. aacrjournals.orgnih.gov Established cell lines with a high fraction of proliferating cells were found to be more sensitive to apoptosis induction by S4TdR/UVA than primary keratinocytes or fibroblasts. aacrjournals.orgnih.gov This suggests a potential for targeting hyperproliferative or cancerous skin cells. aacrjournals.orgnih.gov The toxicity of S4TdR/UVA is dependent on its incorporation into DNA via thymidine kinase. aacrjournals.org
| Cell Type | Treatment | Effect |
| Proliferating cultured skin cells | 4'-thiothymidine + UVA | Cell death |
| Established cell lines (high proliferation) | 4'-thiothymidine + UVA | Increased sensitivity to apoptosis |
| Primary keratinocytes and fibroblasts | 4'-thiothymidine + UVA | Less sensitive to apoptosis |
Data sourced from references aacrjournals.orgnih.gov.
Angiogenesis Inhibition
Thymidine phosphorylase (TP), an enzyme involved in pyrimidine (B1678525) nucleoside metabolism, is also recognized as an angiogenic factor, identical to platelet-derived endothelial cell growth factor (PD-ECGF). nih.govmerckmillipore.com High expression of TP has been linked to increased microvessel density in tumors, and inhibitors of this enzyme have been shown to block TP-induced angiogenesis in vivo. nih.gov The thymidine analog 4'-thiothymidine is characterized by its resistance to catabolism by thymidine phosphorylase. This metabolic stability is a key feature for its application as a tracer in positron emission tomography (PET) studies, as it prevents the rapid degradation that complicates the analysis of thymidine itself. While the resistance of 4'-thiothymidine to this angiogenic enzyme is established, the available scientific literature primarily focuses on the implications of this stability for imaging DNA synthesis rather than on a direct role in the inhibition of angiogenesis.
Preclinical In Vivo Tumor Growth Inhibition (e.g., transplantable mouse skin cancer, xenograft models)
The primary application of 4'-Methyl-4'-thiothymidine derivatives in preclinical in vivo cancer models has been as a non-invasive imaging agent to monitor cell proliferation and DNA synthesis within tumors. nih.govnih.gov Radiolabeled versions, such as 4'-[methyl-¹¹C]-thiothymidine ([¹¹C]-4DST), are utilized in positron emission tomography (PET) to visualize and quantify the rate of DNA synthesis in xenograft tumors. reactionbiology.com
In studies using mice bearing xenograft tumors from various human cell lines, [¹¹C]-4DST demonstrated accumulation in rapidly proliferating tissues, including the tumors themselves. This uptake correlates with the rate of DNA synthesis, providing a method to assess the metabolic activity and growth of the tumor in response to therapeutic interventions. The compound's utility lies in evaluating tumor activity rather than direct therapeutic inhibition of tumor growth. Data from these preclinical models demonstrate differential uptake across various tumor types, reflecting their respective proliferative rates.
| Tumor Cell Line | Tumor Type | Key Finding |
|---|---|---|
| A549 | Human Adenocarcinoma | Demonstrated uptake and metabolism, allowing for kinetic analysis of transport and DNA incorporation. |
| Various Cell Lines | General Xenografts | [¹¹C]-4DST was synthesized and evaluated for visualizing cell proliferation with PET in mice bearing xenograft tumors from several cell lines. |
| EMT-6 | Mammary Carcinoma | An in vivo distribution study showed accumulation of radioactivity in proliferating tissues, including the tumor. |
Sensitization to Radiation Therapy
4'-Thiothymidine has been extensively studied as a potent photosensitizer that can significantly enhance the cytotoxic effects of ultraviolet A (UVA) radiation, a modality known as photochemotherapy. researchgate.netnih.gov The underlying mechanism relies on the metabolic incorporation of 4'-thiothymidine into the DNA of rapidly dividing cells via the thymidine kinase salvage pathway. researchgate.netrsc.orgnih.gov
Once incorporated, the sulfur-for-oxygen substitution at the 4' position of the thymidine analogue alters the chromophoric properties of the DNA itself. researchgate.netrsc.org This chemical modification causes a bathochromic shift in the maximum absorbance wavelength (λmax) of DNA from the UVC range (approx. 260 nm) to the UVA range (approx. 335 nm). researchgate.netrsc.org Consequently, the DNA of cells that have incorporated 4'-thiothymidine becomes a direct target for UVA radiation, which is normally non-toxic at low doses. rsc.org
Subsequent exposure to low-dose UVA radiation triggers a profound cytotoxic response specifically in the cells containing the photosensitized DNA. nih.govaacrjournals.org This synergistic effect leads to efficient cell killing, with studies in human fibroblast cell lines demonstrating a sensitization factor of over 100-fold. researchgate.netnih.gov This approach offers high selectivity for hyperproliferative cancer cells over normal, slower-dividing cells, which incorporate less of the analogue. rsc.org The resulting DNA damage appears to be qualitatively different from that caused by high-dose UVA alone and does not generate measurable reactive oxygen species (ROS). nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Mechanism | Incorporation into DNA shifts absorbance from UVC (260 nm) to UVA (335 nm), making DNA a UVA chromophore. | researchgate.netrsc.org |
| Cellular Requirement | Toxicity is dependent on the incorporation of 4'-thiothymidine into DNA via the thymidine kinase pathway. | researchgate.netnih.govaacrjournals.org |
| Sensitization Factor | Reduced the UVA dose required for a lethal event by over 100-fold in MRC5VA human fibroblasts. | researchgate.net |
| Selectivity | Preferentially kills rapidly dividing cells (e.g., cancer cells) over normal cells with lower proliferation rates. | rsc.org |
| Damage Type | Does not generate measurable reactive oxygen species (ROS); damage is qualitatively different from high-dose UVA alone. | nih.gov |
Structure Activity Relationship Sar Studies of 4 Methyl 4 Thiothymidine Analogs
Impact of 1'-C-Methyl Substitution on Antiviral Potency
The introduction of a methyl group at the 1'-carbon position of 4'-thiothymidine (B166157) has been investigated to understand its effect on antiviral activity. Among a series of 1'-branched 4'-thiothymidines, the 1'-methyl analog demonstrated the most potent activity against Herpes Simplex Virus type 1 (HSV-1). nih.govresearchgate.net However, it is noteworthy that this activity was significantly less than that of the parent compound, 4'-thiothymidine. nih.govresearchgate.net Another 1'-methyl-substituted 4'-thiothymidine analog, also known as KAY-2-41, has been identified as a strong inhibitor of orthopoxviruses and also showed in vitro activity against HSV-1. asm.org
The inhibitory effect of KAY-2-41 was found to be weak against the Varicella-Zoster Virus (VZV) Oka strain, with a 50% effective concentration (EC50) of 37 μM. asm.org In contrast, the parent compound, 4'-thiothymidine, exhibited potent activity against HSV-1 (EC50, 0.01 μM), HSV-2 (EC50, 0.04 μM), and VZV (EC50, 0.09 μM). asm.org
| Compound | Virus | EC50 (μM) |
|---|---|---|
| 1'-Methyl-4'-thiothymidine (KAY-2-41) | VZV (Oka strain) | 37 |
| 4'-Thiothymidine (Parent Compound) | HSV-1 | 0.01 |
| HSV-2 | 0.04 | |
| VZV | 0.09 |
Effects of 4'-Substituents on Biological Activities
The introduction of an azido (B1232118) group at the 4'-position of 4'-thiothymidine has yielded compounds with significant antiviral properties. The 4'-azido derivative has been found to exhibit potent inhibitory activity against Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2). acs.orgnih.gov One such analog, KAH-39-149, demonstrated promising antiviral activity against HIV. asm.org Further studies revealed that KAH-39-149 is also a potent inhibitor of VZV, with an EC50 of 0.4 μM, making it approximately 100-fold more potent than KAY-2-41 against this virus. asm.org
The 4'-cyano derivatives of 4'-thiothymidine have emerged as potent inhibitors of HIV. acs.orgnih.gov These compounds have demonstrated significant inhibitory activity against both HIV-1 and HIV-2. acs.orgnih.gov Notably, the 4'-cyano analogs were also found to be effective against a strain of HIV resistant to 3TC (lamivudine), known as HIV-1M184V, showing comparable potency to their activity against the wild-type HIV-1IIIB strain. acs.orgnih.gov The presence of the 4'-cyano group can have favorable interactions within the active site of viral polymerases, such as with Asn-296 of human rhinovirus 16 (HRV-16). biorxiv.org
Similar to the azido and cyano analogs, 4'-ethynyl derivatives of 4'-thiothymidine have displayed potent inhibitory activity against HIV-1 and HIV-2. acs.orgnih.gov These compounds also maintained their potency against the 3TC-resistant HIV-1M184V strain. acs.orgnih.gov 4'-ethynylthymidine (B1331082) has been reported to exhibit potent activity against not only HIV-1 but also HSV-1. nih.gov
| 4'-Substituent | Target Virus | Biological Activity | Activity against Resistant Strains |
|---|---|---|---|
| Azido | HIV-1, HIV-2, VZV | Potent inhibitory activity | Not specified |
| Cyano | HIV-1, HIV-2 | Potent inhibitory activity | Active against 3TC-resistant HIV-1 (M184V) |
| Ethynyl (B1212043) | HIV-1, HIV-2, HSV-1 | Potent inhibitory activity | Active against 3TC-resistant HIV-1 (M184V) |
The synthesis of other 4'-substituted analogs of 4'-thiothymidine has been achieved through nucleophilic substitution of a 4'-acetoxy derivative. acs.orgnih.gov This method has enabled the preparation of 4'-phenylthio, 4'-methoxy, and 4'-allyl analogs. acs.orgnih.gov While the synthesis of these compounds has been reported, detailed biological activity data for these specific analogs is not as extensively documented in the provided search results as for the azido, cyano, and ethynyl derivatives.
Conformational Analysis and Biological Implications
Computational studies have been employed to understand the conformational preferences of such modified nucleosides. For instance, in the case of C-nucleoside analogs of tiazofurin, activity was found to be associated with an energetically favorable conformer. nih.gov It has been suggested that more constrained (less flexible) compounds tend to be more active. nih.gov The introduction of bulky substituents at the 4'-position can influence the sugar conformation and, consequently, the biological activity. The precise conformational analysis of 4'-methyl-4'-thiothymidine and its various substituted analogs is essential for a deeper understanding of their mechanism of action and for the rational design of more potent antiviral agents.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the compound This compound to generate the requested article with the specified structure and content.
Extensive searches have revealed information on the related compound, 4'-thiothymidine , but not on the specific analog with a methyl group at the 4'-position of the thiofuranose ring. The strict requirement to focus solely on "this compound" and adhere to the provided outline cannot be met without specific research findings on this exact molecule.
To maintain scientific accuracy and adhere to the user's explicit instructions, the article cannot be generated at this time. Further research and publication of data specifically concerning the structure-activity relationship of this compound would be required to address the outlined topics.
Applications in Molecular Imaging Research: Positron Emission Tomography Pet Tracer Development
4'-[methyl-¹¹C]-thiothymidine ([¹¹C]-4DST) as a DNA Synthesis Tracer
[¹¹C]-4DST is a thymidine (B127349) analog developed for PET imaging to non-invasively assess cellular proliferation by measuring DNA synthesis. nih.gov This tracer has demonstrated significant potential in oncology for diagnosing, staging, and monitoring the therapeutic response of various cancers, including non-small cell lung cancer (NSCLC). nih.govauntminnie.com
The development of [¹¹C]-4DST was driven by the need to overcome the limitations of existing PET tracers for imaging cell proliferation.
¹¹C-thymidine: While a direct marker of DNA synthesis, its clinical utility is hampered by rapid in vivo metabolism. nih.gov This rapid breakdown leads to a complex mixture of radioactive metabolites in the bloodstream, which complicates the accurate quantification of tumor proliferation. nih.gov
¹⁸F-FLT (3'-deoxy-3'-[¹⁸F]-fluorothymidine): This is another widely used tracer for imaging proliferation. However, its uptake is primarily dependent on the activity of thymidine kinase 1 (TK1), an enzyme in the thymidine salvage pathway. nih.govnih.gov This means that ¹⁸F-FLT uptake reflects TK1 activity rather than direct incorporation into DNA. nih.gov Consequently, the correlation between ¹⁸F-FLT uptake and the actual proliferative index of a tumor can be variable and sometimes unreliable. nih.gov It may not accurately distinguish between tumors with moderate proliferation that heavily rely on the salvage pathway and highly proliferative tumors that primarily use the de novo synthesis pathway. nih.gov
[¹¹C]-4DST was designed to address these issues. As a thymidine analog, it is incorporated into DNA during replication, providing a more direct measure of DNA synthesis. nih.gov Studies have shown that [¹¹C]-4DST PET imaging correlates well with the proliferation marker Ki-67 in lung and renal cell cancers. nih.gov
| Tracer | Mechanism of Action | Advantages | Limitations |
|---|---|---|---|
| ¹¹C-thymidine | Direct incorporation into DNA | Direct measure of DNA synthesis | Rapid in vivo metabolism, leading to complex metabolite profiles and difficult quantification nih.gov |
| ¹⁸F-FLT | Phosphorylation by thymidine kinase 1 (TK1) and subsequent trapping in the cell | Longer half-life of ¹⁸F (110 min) allows for more flexible imaging protocols | Indirect measure of proliferation, reflecting TK1 activity rather than direct DNA incorporation. nih.govnih.gov Variable correlation with proliferative index nih.gov |
| [¹¹C]-4DST | Incorporation into DNA | Direct measure of DNA synthesis. nih.gov Good correlation with proliferation markers like Ki-67 nih.gov | Short half-life of ¹¹C (20.4 min) requires an on-site cyclotron |
Preclinical studies in animal models have been crucial in validating the efficacy of [¹¹C]-4DST as a tracer for in vivo DNA synthesis. These studies have demonstrated the tracer's ability to accumulate in proliferating tissues and tumors, providing a clear signal that correlates with the rate of cell division.
For instance, in xenograft models of human cancers, the uptake of [¹¹C]-4DST has been shown to be significantly higher in tumor tissues compared to surrounding non-proliferating tissues. auntminnie.com Furthermore, the intensity of the PET signal from [¹¹C]-4DST has been shown to correlate well with established markers of proliferation, such as the Ki-67 labeling index. nih.gov For example, in a study on non-small cell lung cancer, the correlation between the maximum standardized uptake value (SUVmax) of [¹¹C]-4DST and the MIB-1 index (a measure of Ki-67) was found to be strong (r = 0.67). auntminnie.com
These preclinical evaluations have been instrumental in establishing the potential of [¹¹C]-4DST as a reliable imaging agent for assessing tumor proliferation and its response to therapy.
| Preclinical Model | Key Finding | Reference |
|---|---|---|
| Human cancer xenografts | Demonstrated selective uptake of [¹¹C]-4DST in tumor tissues. | auntminnie.com |
| Non-small cell lung cancer models | Strong correlation between [¹¹C]-4DST SUVmax and Ki-67 proliferation marker (r = 0.67). | auntminnie.com |
| Brain tumor models | Showed feasibility for imaging brain tumors with low background activity in normal brain tissue. | auntminnie.com |
The uptake and retention of [¹¹C]-4DST in tumor cells are governed by a series of kinetic processes, including transport across the cell membrane, intracellular metabolism, and incorporation into DNA.
The initial step in the cellular uptake of [¹¹C]-4DST is its transport across the plasma membrane, which is primarily mediated by equilibrative nucleoside transporters (ENTs). ENTs are a family of membrane proteins that facilitate the bidirectional transport of nucleosides and nucleoside analogs. While specific studies on [¹¹C]-4DST are limited, the transport of similar nucleoside analogs like cytarabine (B982) is known to be facilitated by ENTs.
Once inside the cell, [¹¹C]-4DST undergoes a series of enzymatic reactions that lead to its incorporation into DNA. The first and rate-limiting step is its phosphorylation to [¹¹C]-4DST-monophosphate, catalyzed by thymidine kinase. Subsequently, it is further phosphorylated to the diphosphate (B83284) and triphosphate forms. The triphosphate form, [¹¹C]-4DST-triphosphate, is the substrate for DNA polymerases, which incorporate it into the newly synthesized DNA strands. The extent of [¹¹C]-4DST incorporation into DNA is a direct reflection of the rate of DNA synthesis and, therefore, cell proliferation.
Understanding the metabolic fate of [¹¹C]-4DST is crucial for the accurate interpretation of PET imaging data. Metabolite analysis studies are performed to identify and quantify the radioactive species present in blood and tissue samples after the administration of the tracer. These studies have shown that after intravenous injection, [¹¹C]-4DST is gradually metabolized, leading to the appearance of radioactive metabolites in the plasma. The primary metabolites are typically formed through processes such as glucuronidation and oxidation. The presence of these metabolites can potentially interfere with the PET signal from the tumor, and therefore, their kinetics and distribution need to be carefully characterized and accounted for in the data analysis.
Comparative Studies with Established Proliferation Tracers (Preclinical Focus)
Comparison with ¹⁸F-FLT (3'-Deoxy-3'-[¹⁸F]fluorothymidine)
¹⁸F-FLT is a widely used PET tracer for imaging cell proliferation. It is a thymidine analog that is taken up by cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated during the S-phase of the cell cycle. However, unlike thymidine and 4'-Methyl-4'-thiothymidine, ¹⁸F-FLT is not incorporated into DNA. This fundamental mechanistic difference forms the basis of comparative studies.
An in vitro study comparing the transport and metabolism of this compound (referred to as 4DST in the study), thymidine (TdR), and ¹⁸F-FLT in the A549 human adenocarcinoma cell line revealed key distinctions. While both this compound and thymidine demonstrated qualitatively similar transport mechanisms and significant incorporation into DNA, ¹⁸F-FLT did not show any DNA incorporation. The metabolism of this compound was found to be considerably slower than that of both thymidine and ¹⁸F-FLT. This research suggests that this compound acts as a more direct tracer of DNA synthesis compared to ¹⁸F-FLT, which reflects TK1 activity and cellular uptake but not the final step of incorporation into the DNA strand.
While comprehensive head-to-head preclinical in vivo studies are limited, a clinical study in patients with gliomas provided a direct comparison of ¹¹C-4'MTT (referred to as ¹¹C-4DST) and ¹⁸F-FLT. In this study involving 20 patients with primary or recurrent gliomas, the uptake of ¹¹C-4'MTT in normal brain tissue was significantly higher than that of ¹⁸F-FLT. However, the maximum standardized uptake values (SUVmax) in the tumors themselves were very similar for both tracers.
| Parameter | ¹¹C-4'MTT (¹¹C-4DST) | ¹⁸F-FLT | Significance |
| Mean SUV in Normal Brain | 0.34 ± 0.06 | 0.19 ± 0.04 | P < 0.001 |
| Tumor SUVmax | Similar | Similar | Not specified |
| Data from a clinical study in glioma patients. |
Comparison with ¹¹C-Methionine (¹¹C-MET)
¹¹C-Methionine is an amino acid radiotracer used in PET imaging to evaluate amino acid transport and protein synthesis, which are also elevated in tumor cells. Unlike tracers of DNA synthesis, ¹¹C-MET provides information on a different aspect of cellular metabolism related to growth.
Comparative clinical studies have been conducted to assess the relative diagnostic performance of ¹¹C-4'MTT (as ¹¹C-4DST) and ¹¹C-MET, particularly in the context of brain tumors and multiple myeloma.
In a study on patients with gliomas, ¹¹C-MET demonstrated a slightly higher, though not statistically significant, detection rate compared to ¹¹C-4'MTT. A notable difference was observed in the uptake in normal brain tissue, which was significantly lower for ¹¹C-4'MTT. While the tumor uptake of ¹¹C-4'MTT was also lower than that of ¹¹C-MET, the resulting tumor-to-normal brain tissue ratio (T/N ratio) was not significantly different between the two tracers. This suggests that ¹¹C-4'MTT may offer comparable contrast for tumor delineation in the brain despite lower absolute tumor uptake. Interestingly, the distribution patterns of the two tracers within the same tumor were not identical, indicating they reflect different biological processes.
| Parameter | ¹¹C-4'MTT (¹¹C-4DST) | ¹¹C-Methionine (¹¹C-MET) | Significance |
| Detection Rate (Glioma) | 87% | 96% | Not Statistically Significant |
| Mean SUV in Normal Brain | 0.48 ± 0.19 | 1.52 ± 0.36 | P < 0.001 |
| Mean SUV in Tumor | 2.14 ± 1.58 | 5.39 ± 2.22 | P < 0.001 |
| Tumor-to-Normal Brain Ratio (T/N) | No Significant Difference | No Significant Difference | - |
| Data from a clinical study in glioma patients. |
Another comparative study in patients with multiple myeloma evaluated ¹¹C-4'MTT, ¹¹C-MET, and ¹⁸F-FDG. In this context, both ¹¹C-4'MTT and ¹¹C-MET were found to provide clearer visualization of lytic lesions compared to ¹⁸F-FDG. The SUVmax of ¹¹C-4'MTT in these lesions was the highest among the three tracers, suggesting its potential for sensitive detection of active disease in this malignancy.
These comparative studies, although primarily clinical in focus, provide valuable insights into the performance of this compound relative to established PET tracers. The findings suggest that it offers a more direct assessment of DNA synthesis than ¹⁸F-FLT and provides distinct metabolic information compared to ¹¹C-Methionine, which could be advantageous in specific clinical and research applications.
Advanced Research on 4 Thiothymidine in Nucleic Acid Biochemistry
Interactions with DNA and RNA
Alterations in DNA Hybridization and Conformation
The introduction of a sulfur atom at the 4'-position of the deoxyribose ring in thymidine (B127349), forming 4'-thiothymidine (B166157), has been a subject of significant research to understand its impact on the structure and stability of DNA duplexes. Studies have shown that the substitution of a standard thymidine with 4'-thiothymidine can lead to subtle but measurable changes in DNA hybridization and conformation.
Table 1: Effect of 4'-Thiothymidine on DNA Duplex Melting Temperature (Tm)
| Oligonucleotide Sequence | Modification | Tm (°C) | ΔTm (°C) per modification | Reference |
|---|---|---|---|---|
| GACGATATCGTC | Unmodified | 52.5 | N/A | nih.gov |
| GACGAT(4S-T)TCGTC | 4-Thiothymidine (B1630790) | Not specified, but described as having very little effect | ~0 | nih.gov |
| GACGA(4S-T)ATCGTC | 4-Thiothymidine | Not specified, but described as having very little effect | ~0 | nih.gov |
Studies on DNA-Protein Interactions and Enzyme Recognition
The modification of thymidine to 4'-thiothymidine has proven to be a valuable tool for investigating the intricacies of DNA-protein interactions and the mechanisms of enzyme recognition. The presence of the sulfur atom can alter the local conformation and electronic properties of the DNA, thereby influencing how proteins and enzymes bind and process it. nih.gov
A significant body of research has focused on the interaction of oligonucleotides containing 4'-thiothymidine with restriction endonucleases and methylases. For example, when 2'-deoxy-4'-thiothymidine was incorporated into the EcoRV recognition site (GATATC), the binding of the endonuclease was not affected. nih.gov However, the catalytic activity (kcat) was dramatically reduced to only 0.03% of that for the unmodified DNA. nih.gov This demonstrates that while the initial recognition and binding may be intact, the precise geometry required for catalysis is disrupted by the 4'-thio modification.
The position of the 4'-thiothymidine within the recognition sequence is also critical. When placed adjacent to the cleavage site in the EcoRV sequence, the oligonucleotide was neither a substrate for the endonuclease nor was it recognized by the corresponding methylase. nih.gov When moved further from the cleavage site, the oligonucleotide became a poor substrate for both enzymes. nih.gov These findings highlight the sensitivity of DNA-modifying enzymes to subtle structural changes in their substrates and underscore the utility of 4'-thiothymidine in mapping these precise interactions.
Derivatives of 4-thiopyrimidine nucleosides are widely employed in studying protein-nucleic acid interactions and have been used to determine the substrate specificity of various enzymes involved in nucleic acid metabolism. researchgate.net
Photoaffinity Labeling and Photo-Crosslinking Applications
4-Thiothymidine is a valuable tool in photoaffinity labeling and photo-crosslinking studies, which are powerful techniques for identifying and characterizing protein-DNA interactions. nih.govnih.gov This application stems from the photochemical reactivity of the thiocarbonyl group, which can be activated by UV light to form a covalent bond with nearby molecules, effectively "trapping" interacting proteins. nih.govrsc.org
Upon excitation with UVA light, 4-thiothymidine can undergo intersystem crossing to a reactive triplet state. researchgate.net This excited state can then react with amino acid residues of a closely associated protein, leading to the formation of a stable, covalent crosslink. nih.gov One of the key advantages of using 4-thiothymidine as a photo-crosslinker is that it is a "zero-length" agent, meaning it is an intrinsic part of the DNA sequence and does not introduce a bulky linker arm that could perturb the natural interaction being studied. nih.gov
Studies have demonstrated that oligonucleotides containing 4-thiothymidine can efficiently and specifically trap single-stranded DNA binding proteins (SSBs) from whole cell extracts, with an efficiency comparable to widely used diazirine-based crosslinkers. nih.gov The ease of incorporation of 4-thiothymidine into synthetic oligonucleotides makes it an accessible and powerful tool for these applications. nih.gov In combination with mass spectrometry, photoaffinity labeling with 4-thiothymidine allows for the precise identification of the crosslinked protein and even the specific amino acid residues at the protein-DNA interface. nih.gov
Role in Oligonucleotide Analogue Development
Synthesis and Properties of Oligonucleotides Containing 4-Thiothymidine
The development of methods for the synthesis of oligonucleotides containing 4-thiothymidine has been crucial for its use in biochemical and biophysical studies. Standard phosphoramidite (B1245037) chemistry is typically employed for the incorporation of this modified nucleoside into DNA strands. nih.govmdpi.com A key consideration during synthesis is the protection of the reactive sulfur atom. An S-sulphenylmethyl group is often used for this purpose, which can be removed post-synthesis using a reducing agent like dithiothreitol. nih.gov
While the synthesis of oligonucleotides containing 4-thiothymidine is generally successful, the efficiency can be lower compared to the synthesis of unmodified oligonucleotides due to the chemical reactivity of the thionucleoside. nih.gov Despite these challenges, pure oligonucleotides containing 4-thiothymidine can be obtained. nih.gov
Impact on Nuclease and Polymerase Interactions
The presence of 4'-thiothymidine in a DNA strand can have a profound impact on its interaction with nucleases and polymerases. The modification in the sugar ring can affect the recognition and catalytic activity of these enzymes.
Studies have shown that oligonucleotides containing 4'-C-substituted thymidine analogs can exhibit improved nuclease resistance. mdpi.com This is attributed to the altered conformation of the sugar-phosphate backbone, which can hinder the binding and cleavage by nucleases.
With respect to DNA polymerases, the 5'-triphosphate of 4-thiothymidine (4S-TTP) has been found to be an excellent substrate for both the Klenow fragment of E. coli DNA polymerase I and HIV-1 reverse transcriptase. researchgate.netnih.gov The kinetic parameters (kcat/Km) for the incorporation of 4S-TTP are within a factor of approximately 3 of those for the natural substrate, TTP. researchgate.net This indicates that these polymerases can efficiently recognize and incorporate the modified nucleotide. The incorporation of 4-thiothymidine monophosphate (4S-TMP) into a DNA duplex is associated with a large UV change, which allows for a continuous spectrophotometric assay of the polymerase reaction. researchgate.net
Table 2: Kinetic Parameters for the Incorporation of 4-Thiothymidine 5'-Triphosphate (4S-TTP) by DNA Polymerases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
|---|---|---|---|---|---|
| Klenow Fragment | TTP | 1.5 | 0.8 | 0.53 | researchgate.net |
| Klenow Fragment | 4S-TTP | 4.0 | 0.6 | 0.15 | researchgate.net |
| HIV-1 Reverse Transcriptase | TTP | 0.8 | 0.5 | 0.63 | researchgate.net |
| HIV-1 Reverse Transcriptase | 4S-TTP | 2.0 | 0.4 | 0.20 | researchgate.net |
Emerging Research Directions and Future Perspectives for 4 Methyl 4 Thiothymidine
Exploration of Novel Thionucleoside Analogs for Enhanced Biological Activity
The quest for novel nucleoside analogs with superior biological activity is a cornerstone of medicinal chemistry, driven by the proven success of this class of compounds in treating viral infections and cancer. researchgate.net 4'-Thionucleosides are particularly attractive targets because the substitution of oxygen with sulfur can lead to improved metabolic stability and, in some cases, unexpected and beneficial changes in pharmacological effects. nih.govresearchgate.net Research in this area focuses on the chemical synthesis and diversification of the 4'-thionucleoside scaffold to enhance efficacy against tumors and viruses. worktribe.comjst.go.jpbiorxiv.org
Key strategies for developing novel analogs include:
Modification of the Sugar Moiety: Introducing substitutions at various positions of the thio-sugar ring can significantly alter the compound's biological activity. researchgate.net For instance, the synthesis of 2'-deoxy-2'-fluoro-arabino-4'-thiocytidine (4'-thioFAC) resulted in a potent antineoplastic nucleoside. jst.go.jp Similarly, efforts to create 4'-thio and 4'-sulfinyl analogues of the established anticancer drug gemcitabine (B846) are underway. rsc.orgresearchgate.net The goal of these modifications is often to create molecules that are better substrates for viral or cellular kinases but are resistant to degradation by enzymes like nucleoside phosphorylases. nih.gov
Modification of the Nucleobase: Altering the pyrimidine (B1678525) or purine (B94841) base of the thionucleoside is another avenue for creating diversity and improving therapeutic potential. Researchers have synthesized novel 1-(2'-deoxy-4'-thio-beta-D-erythro-pentofuranosyl)-(6-azapyrimidine) nucleosides, although these specific compounds did not show significant antiviral activity. nih.gov
De Novo Synthesis Approaches: Innovative synthetic strategies are being developed to allow for more flexible and scalable production of thionucleosides. rsc.orgnih.gov A de novo synthesis reported in 2021 relies on a scalable α-fluorination and aldol (B89426) reaction, enabling the multigram preparation of various purine and pyrimidine thionucleosides, including those with C2' modifications. rsc.orgnih.gov
These synthetic efforts have yielded numerous compounds with interesting biological profiles. For example, certain 2'-substituted 4'-thionucleosides have demonstrated potent cytotoxicities against human T-cell leukemia and solid tumor cell lines. jst.go.jp The ongoing exploration of these analogs is crucial for expanding the arsenal (B13267) of anticancer and antiviral agents and for understanding the structure-activity relationships that govern their efficacy. researchgate.net
Table 1: Examples of 4'-Thionucleoside Analogs and Their Reported Activities
| Compound Name | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 4'-thioFAC (1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine) | Antitumor | Showed prominent antitumor activity in in vivo assays; 15–30 times more active against KB cells than cytarabine (B982) or DMDC. | jst.go.jp |
| 4'-thioDMDC | Antitumor | Exhibited potent cytotoxicity against human T-cell leukemia (CCRF-HSB-2) and solid tumor (KB) cells. | jst.go.jp |
| 4'-thiogemcitabine | Antitumor | Showed moderate activity against CCRF-HSB-2 and KB cell lines. | jst.go.jp |
| 1-(2'-deoxy-4'-thio-beta-D-erythro-pentofuranosyl)-(6-azapyrimidine) nucleosides | Antiviral | Lacked measurable activity against a range of viruses, potentially due to poor affinity for herpes simplex virus type 1 thymidine (B127349) kinase. | nih.gov |
Therapeutic Strategy Development Based on Unique Mechanisms
Beyond simply creating more potent analogs, researchers are exploring novel therapeutic strategies that capitalize on the unique chemical properties of 4'-thionucleosides. These approaches aim to create highly targeted treatments by exploiting mechanisms that are distinct from conventional chemotherapy.
One innovative strategy involves the use of 4-thiothymidine (B1630790) in combination with UVA light for cancer treatment. researchgate.net Because its structure is very similar to natural thymidine, 4-thiothymidine can be readily incorporated into cellular DNA, particularly in rapidly dividing cancer cells. researchgate.net Unlike thymidine, 4-thiothymidine strongly absorbs UVA light. This property allows for a targeted phototherapeutic effect, where irradiation of cells that have incorporated the analog can induce cytotoxicity. researchgate.net
Another emerging area is the use of 4-thiothymidine as a metabolic label for DNA. The goal is to develop a method where the analog is incorporated into newly synthesized DNA within cells. ucr.edu Following DNA purification, the 4-thiothymidine could then be chemically converted into a different nucleobase, such as 5-methyl-2'-deoxycytidine (B118692) (5mC). ucr.edu This base conversion creates a signal that can be amplified using PCR, which would enable detailed studies of DNA synthesis using high-throughput sequencing. While initial studies showed that 4-thiothymidine was not incorporated into the DNA of bacterial, yeast, or mammalian cells at useful levels, the concept represents a powerful potential tool for molecular biology. ucr.edu
Furthermore, the incorporation of 4-thiothymidine and its analogs into oligonucleotides is being investigated. nih.govnih.gov These modified oligonucleotides have distinct chemical and physical properties compared to their natural counterparts, which could be exploited for various therapeutic and diagnostic applications. The synthesis of oligonucleotides containing these analogs, however, can be less efficient due to the chemical reactivity of the thionated bases. nih.govnih.gov
Advances in Radiotracer Design and Quantitative Imaging Methodologies
A highly significant application of 4'-thiothymidine (B166157) is in the field of molecular imaging. Specifically, 4'-[methyl-¹¹C]-thiothymidine ([¹¹C]4DST) has been developed as a radiotracer for positron emission tomography (PET) to visualize and quantify cell proliferation in vivo. nih.govnih.govnih.gov This non-invasive imaging method holds great promise for diagnosing tumors, monitoring metastasis, and evaluating the efficacy of anticancer treatments. nih.govfrontiersin.org
The design of [¹¹C]4DST offers several advantages over other proliferation tracers:
Metabolic Stability: Unlike natural thymidine, which is rapidly degraded in the body, [¹¹C]4DST is resistant to degradation by the enzyme thymidine phosphorylase. nih.govnih.gov This stability allows for clearer imaging with less background noise.
DNA Incorporation: In contrast to the widely used PET tracer 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), which is trapped in the cell after phosphorylation but not incorporated into DNA, [¹¹C]4DST is incorporated into the DNA of proliferating cells. nih.govnih.govnih.gov This makes it a more direct marker of DNA synthesis. nih.gov
High Tumor Uptake: Studies have shown that [¹¹C]4DST accumulates in rapidly proliferating tissues, including various types of tumors, with high selectivity and uptake. nih.gov In non-small cell lung cancer (NSCLC), the uptake of [¹¹C]4DST showed a higher correlation with the proliferation marker Ki-67 than did the glucose analog [¹⁸F]FDG. nih.gov
Table 2: Comparison of PET Proliferation Tracers
| Radiotracer | Radionuclide | Half-life | Mechanism | Key Advantage | Key Limitation | Reference |
|---|---|---|---|---|---|---|
| [¹¹C]Thymidine | ¹¹C | 20.4 min | DNA Incorporation | Direct measure of DNA synthesis. | Rapidly metabolized in vivo, limiting its clinical application. | nih.gov |
| [¹⁸F]FDG | ¹⁸F | 110 min | Glucose Metabolism | Widely available and reflects general metabolic activity. | Not specific for proliferation; uptake in inflammatory cells. | nih.gov |
| [¹⁸F]FLT | ¹⁸F | 110 min | Cellular Trapping | More specific to proliferation than [¹⁸F]FDG. | Not incorporated into DNA; considered a surrogate marker. | nih.govnih.gov |
| [¹¹C]4DST | ¹¹C | 20.4 min | DNA Incorporation | Direct measure of DNA synthesis; resistant to degradation. | Short half-life of ¹¹C may limit widespread use. nih.gov | nih.govnih.govnih.gov |
Clinical and preclinical studies have demonstrated the utility of [¹¹C]4DST PET in various cancers, including head and neck squamous cell carcinoma (HNSCC) and NSCLC. nih.govnih.gov In HNSCC, interim [¹¹C]4DST PET during treatment was found to be more effective than [¹⁸F]FDG PET for predicting the response to chemoradiotherapy. nih.gov The development of such advanced radiotracers necessitates parallel advancements in quantitative imaging methodologies to accurately measure tracer uptake and model its kinetics, thereby providing robust biomarkers for clinical decision-making. nih.gov
Computational and Structural Biology Approaches in Rational Design
The development of new and improved thionucleoside analogs is increasingly guided by rational design principles, which rely on computational and structural biology approaches. These methods provide deep insights into how these molecules interact with their biological targets, such as viral polymerases or cellular kinases, allowing for the design of compounds with enhanced affinity, selectivity, and desired pharmacological properties.
Conformational analysis, for example, is critical for understanding the structure-activity relationships of nucleoside analogs. Studies of 1-(2'-deoxy-4'-thio-beta-D-erythro-pentofuranosyl)-(6-azapyrimidine) nucleosides revealed a specific twist (³T₂) conformation for the thio-sugar ring. nih.gov This particular conformation is also displayed by potent anti-HIV agents like zidovudine (B1683550), suggesting that the sugar pucker is a crucial determinant of biological activity. nih.gov Understanding these conformational preferences helps researchers design new analogs that can better mimic the natural substrates of key enzymes or lock the molecule in a bioactive shape. nih.gov
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, allow researchers to predict how novel thionucleoside analogs will bind to the active site of a target protein. This in silico screening can prioritize the synthesis of compounds that are most likely to be effective, saving significant time and resources. By visualizing the interactions between the drug candidate and its target at an atomic level, chemists can make precise modifications to the molecule's structure to improve binding and optimize its therapeutic profile. As our understanding of the structural biology of viral and cellular enzymes grows, these computational approaches will become even more integral to the rational design of the next generation of thionucleoside therapeutics and diagnostics.
Q & A
Basic Research Questions
Q. How does 4DST transport into tumor cells compare to FLT and thymidine (TdR)?
- Methodological Insight : 4DST and TdR share similar equilibrative nucleoside transporter 1 (ENT1)-dependent uptake mechanisms, as demonstrated by sensitivity to nitrobenzylmercaptopurine ribonucleoside (NBMPR) inhibition. In contrast, FLT transport has a significant NBMPR-resistant component (~50% at 10 μM NBMPR), suggesting alternative pathways like passive diffusion or non-ENT1 transporters .
- Experimental Design : Use competitive inhibition assays with NBMPR (0–10 μM) during tracer incubation (e.g., 37°C for 2 hours) to isolate ENT1-mediated transport. Quantify intracellular tracer levels via radiolabeled uptake measurements .
Q. Why is 4DST considered a superior proliferation marker compared to FLT in PET imaging?
- Key Advantage : 4DST is resistant to thymidine phosphorylase (TP) degradation and integrates into DNA, providing a direct measure of proliferation. FLT, while TP-resistant, is retained as FLT-monophosphate (FLT-MP) and does not incorporate into DNA, leading to potential signal loss from dephosphorylation .
- Validation Protocol : Compare DNA incorporation rates using high-performance liquid chromatography (HPLC) of cell lysates. For example, 4DST achieves 6.0 × 10³ pmol/10⁶ cells in DNA at 120 minutes, whereas FLT shows no DNA incorporation .
Q. What temperature optimizes 4DST uptake in vitro, and why?
- Temperature Sensitivity : Unlike FLT, which shows reduced uptake at 20°C due to inhibited enzymatic activity, 4DST transport is less temperature-dependent. Incubation at 37°C is optimal for metabolic processing, as 4DST-TP accumulation peaks at 60 minutes (2.5 × 10³ pmol/10⁶ cells) .
- Protocol Note : Maintain consistent temperature during uptake experiments to avoid confounding metabolic artifacts.
Advanced Research Questions
Q. How do contradictory data on 4DST-TP stability impact PET imaging protocol design?
- Metabolic Challenge : 4DST-TP levels peak at 60 minutes but decline by 120 minutes (to ~500 pmol/10⁶ cells), suggesting rapid DNA incorporation or degradation. This contrasts with TdR-TP, which stabilizes at 5 × 10⁴ pmol/10⁶ cells .
- Imaging Optimization : Use dynamic PET scans with kinetic modeling (e.g., two-tissue compartment models) to account for metabolite turnover. Early time points (30–60 minutes post-injection) may better reflect proliferation rates .
Q. What role does ENT1 expression play in 4DST uptake heterogeneity across tumor types?
- ENT1 Correlation : ENT1 levels are elevated in proliferating tumor regions (e.g., A549 adenocarcinoma), enhancing 4DST uptake. Non-proliferative tissues with low ENT1 (e.g., myocardium) show minimal uptake, improving tumor-to-background contrast .
- Experimental Strategy : Quantify ENT1 expression via immunohistochemistry or RNA sequencing in patient-derived xenografts (PDXs) and correlate with 4DST PET signal intensity .
Q. How can researchers reconcile discrepancies between 4DST and FDG PET in therapy response assessment?
- Case Study : In esophageal cancer, 4DST PET/CT predicts neoadjuvant therapy response with higher specificity than FDG, as FDG reflects glucose metabolism (often influenced by inflammation), while 4DST directly measures DNA synthesis .
- Validation Framework : Perform longitudinal imaging in clinical cohorts (pre- and post-therapy) and validate against Ki-67 histopathology indices.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
